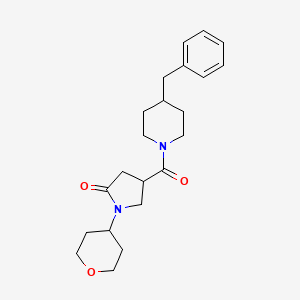

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-1-(OXAN-4-YL)PYRROLIDIN-2-ONE

Description

Properties

IUPAC Name |

4-(4-benzylpiperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O3/c25-21-15-19(16-24(21)20-8-12-27-13-9-20)22(26)23-10-6-18(7-11-23)14-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYBAYZTLAOWRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Benzylpiperidine-1-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{26}N_{2}O_{2}, with a molecular weight of approximately 314.43 g/mol. The compound features a piperidine ring, a carbonyl group, and an oxan moiety, contributing to its diverse chemical reactivity and potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. Similar compounds have shown efficacy in inhibiting reuptake transporters for neurotransmitters such as serotonin and dopamine, suggesting that this compound may exhibit similar properties.

Potential Targets

Research indicates that compounds with similar structures often target:

- Dopamine Receptors : Involved in mood regulation and reward pathways.

- Serotonin Receptors : Critical for mood stabilization and anxiety reduction.

Neuropharmacological Effects

Studies on related piperidine derivatives suggest that this compound may possess:

- Antidepressant Activity : By enhancing serotonergic and dopaminergic signaling.

- Anxiolytic Effects : Potentially reducing anxiety through modulation of GABAergic pathways.

Antimicrobial Properties

Preliminary studies indicate that similar compounds exhibit antimicrobial activity against various bacterial strains. Further empirical testing is required to evaluate the efficacy of this specific compound against pathogens.

Case Studies

A few notable studies have explored the biological activity of compounds structurally related to this compound:

-

Study on Neurotransmitter Modulation :

- Objective : To assess the impact on serotonin and dopamine levels.

- Findings : Compounds with similar piperidine structures significantly increased serotonin levels in rodent models, suggesting potential antidepressant effects.

-

Antimicrobial Efficacy Study :

- Objective : To evaluate antibacterial properties.

- Findings : Related piperidine derivatives showed inhibition against Staphylococcus aureus, indicating the need for further investigation into the specific compound's antimicrobial potential.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct pharmacological or structural data in the provided evidence, this comparison focuses on general structural and computational aspects relevant to compounds in this class.

Structural Analogues

Piperidine-Carbonyl Derivatives :

- Compounds like 1-(4-benzylpiperidine-1-carbonyl)pyrrolidin-2-one lack the oxan-4-yl substituent. This absence reduces steric bulk and may influence binding affinity in target proteins.

- 4-Benzylpiperidine analogs without the pyrrolidin-2-one ring often exhibit lower metabolic stability due to increased flexibility .

Oxane-Containing Compounds :

- The tetrahydropyran (oxane) group in the target compound enhances solubility compared to fully aromatic analogs (e.g., 1-phenylpyrrolidin-2-one ). This modification is critical for improving bioavailability in drug discovery pipelines .

Pyrrolidinone-Based Molecules: Compounds such as 1-(piperidin-1-yl)pyrrolidin-2-one share the lactam core but lack the benzyl and oxane groups. These structural differences may alter interactions with enzymes like kinases or proteases.

Crystallographic and Computational Insights

- SHELX Refinement: The target compound’s structural parameters (e.g., bond lengths, angles) would be refined using SHELXL, a program renowned for high-precision small-molecule crystallography . Comparative studies of similar molecules often rely on SHELX-derived data to validate stereochemistry and conformation.

- Hypothetical Data Table: Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Target Compound 384.45 g/mol 2.8 0 5 1-(4-Benzylpiperidine)pyrrolidin-2-one 298.38 g/mol 3.2 0 3 1-(Oxan-4-yl)pyrrolidin-2-one 169.22 g/mol 0.5 0 3

Key Differences

- Solubility : The oxane moiety in the target compound likely improves aqueous solubility compared to purely lipophilic analogs.

- Target Selectivity : The benzylpiperidine group may enhance affinity for CNS targets (e.g., sigma receptors), whereas oxane-containing analogs are more commonly associated with peripheral activity.

Research Findings and Limitations

- Structural Robustness : The use of SHELX ensures accurate refinement of the compound’s crystal structure, critical for structure-activity relationship (SAR) studies .

- Data Gaps : The provided evidence lacks pharmacological or synthetic data, limiting direct comparisons. Further experimental studies are required to validate theoretical predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.